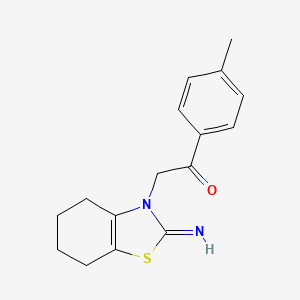
Mercury iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury iodide is a chemical compound composed of mercury and iodine. It exists in two forms: mercury(I) iodide and mercury(II) iodide. Mercury(I) iodide has the chemical formula Hg₂I₂, while mercury(II) iodide has the chemical formula HgI₂. Both forms are known for their distinct colors and unique properties. This compound is photosensitive and decomposes easily to mercury and iodine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Mercury(I) iodide: can be prepared by directly reacting mercury and iodine. The reaction is straightforward and involves mixing the two elements in the correct stoichiometric ratio.
Mercury(II) iodide: is typically produced by adding an aqueous solution of potassium iodide to an aqueous solution of mercury(II) chloride with stirring.
Industrial Production Methods:
- The industrial production of mercury(II) iodide follows the same synthetic route as the laboratory preparation. The process involves the reaction of mercury(II) chloride with potassium iodide, followed by filtration, washing, and drying .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: Mercury iodide can undergo oxidation and reduction reactions. For example, mercury(I) iodide can disproportionate to form metallic mercury and mercury(II) iodide.
Substitution: this compound can participate in substitution reactions, where iodine atoms are replaced by other halogens or ligands.
Common Reagents and Conditions:
Aqueous Ammonia: Reacts with mercury(I) iodide to produce metallic mercury and mercury(II) amidochloride.
Sodium Hydroxide: Reacts with mercury(I) iodide to produce metallic mercury and mercury(II) oxide.
Major Products Formed:
Metallic Mercury: Formed during the reduction of this compound.
Mercury(II) Amidochloride: Formed during the reaction with aqueous ammonia.
Mercury(II) Oxide: Formed during the reaction with sodium hydroxide.
Aplicaciones Científicas De Investigación
Mercury iodide has several scientific research applications:
Chemistry: Used in the preparation of Nessler’s reagent, which is used for the detection of ammonia.
Biology: Employed in various biological assays and experiments due to its unique properties.
Mecanismo De Acción
The mechanism of action of mercury iodide involves its interaction with various molecular targets and pathways. For example, this compound can interact with sulfotransferase enzymes, which play a role in maintaining steroid and lipid homeostasis . The compound’s ability to undergo phase transitions and its photosensitivity also contribute to its unique effects.
Comparación Con Compuestos Similares
Mercury iodide can be compared with other similar compounds, such as:
- Mercury(I) chloride (Hg₂Cl₂)
- Mercury(II) chloride (HgCl₂)
- Mercury(II) bromide (HgBr₂)
- Mercury(II) fluoride (HgF₂)
Uniqueness:
- Thermochromism: Mercury(II) iodide exhibits thermochromism, changing color from red to yellow when heated above 126°C .
- Photosensitivity: this compound is highly photosensitive and decomposes easily upon exposure to light .
These properties distinguish this compound from other mercury compounds, making it valuable for specific applications in scientific research and industry.
Propiedades
IUPAC Name |
mercury(2+);diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDLHELOZYVNJE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Hg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgI2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2-Hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl)amino]propanoic acid](/img/structure/B1216635.png)





